molecular formula C7H7ClN2O B1664162 4-Chlorophenylurea CAS No. 140-38-5

4-Chlorophenylurea

Cat. No. B1664162
CAS RN: 140-38-5
M. Wt: 170.59 g/mol
InChI Key: RECCURWJDVZHIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chlorophenylurea consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be viewed using specific software .


Physical And Chemical Properties Analysis

4-Chlorophenylurea has a density of 1.4±0.1 g/cm3, a boiling point of 271.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 44.3±0.3 cm3 .

Safety And Hazards

The safety data sheet for 4-Chlorophenylurea indicates that it should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean mouth with water and drink afterwards plenty of water .

properties

IUPAC Name

(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCURWJDVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041512
Record name 4-Chlorophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chlorophenylurea

CAS RN

140-38-5, 1967-26-6
Record name 4-Chlorophenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Chlorophenylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (4-chlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenylurea
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Record name 4-Chlorophenylurea
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Record name 4-Chlorophenylurea
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Record name (4-chlorophenyl)urea
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Record name 4-CHLOROPHENYLUREA
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Synthesis routes and methods I

Procedure details

To a stirred solution of Example C (1.60 g, 3.63 mmol) in THF (200 mL) was added LiAlH4 powder (413 mg, 10.9 mmol) at −10° C. under N2. The mixture was stirred for 2 h and excess LiAlH4 was quenched by adding ice. The solution was acidified to pH=7 with dilute HCl. Solvents were slowly removed and the solid was filtered and washed with EtOAc (200+100 mL). The filtrate was concentrated to yield 1-{3-tert-butyl-1-[3-hydroxymethyl)phenyl]-1H-pyrazol-5-yl}-3-(4-chlorophenyl)urea (1.40 g, 97%). 1H NMR (DMSO-d6): δ 9.11 (s, 1H), 8.47 (s, 1H), 7.47-7.27 (m, 8H), 6.35 (s, 1H), 5.30 (t, J=5.6 Hz, 1H), 4.55 (d, J=5.6 Hz, 2H), 1.26 (s, 9H); MS (ESI) m/z: 399 (M+H+).
Name
solution
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of Example C (1.60 g, 3.63 mmol) in THF (200 mL) was added LiAlH4 powder (413 mg, 10.9 mmol) at −10° C. under N2. The mixture was stirred for 2h and excess LiAlH4 was quenched by adding ice. The solution was acidified to pH=7 with dilute HCl. Solvents were slowly removed and the solid was filtered and washed with EtOAc (200+100 mL). The filtrate was concentrated to yield 1-{3-tert-butyl-1-[3-hydroxymethyl)phenyl]-1H-pyrazol-5-yl}-3-(4-chlorophenyl)urea (1.40 g, 97%). 1H NMR (DMSO-d6): δ 9.11 (s, 1H), 8.47 (s, 1H), 7.47–7.27 (m, 8H), 6.35 (s, 1H), 5.30 (t, J=5.6 Hz, 1H), 4.55 (d, J=5.6 Hz, 2H), 1.26 (s, 9H); MS (ESI) m/z: 399 (M+H+).
Name
solution
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
E Rodriguez, Z Gomez de Balugera… - Journal of liquid …, 1998 - Taylor & Francis
A method using liquid chromatography with diode-array detection, LC-DAD, has been developed for the determination of the pesticide diflubenzuron and some of its major metabolites, …
Number of citations: 17 www.tandfonline.com
DJ Morré, LY Wu, DM Morré - Biochimica et Biophysica Acta (BBA) …, 1998 - Elsevier
In previous reports, our laboratory has described a drug-responsive NADH oxidase activity of the external surface of the plasma membrane of HeLa and other cancer cells, but not from …
Number of citations: 23 www.sciencedirect.com
WB Nimmo, AGM Willems, KD Joustra… - Pesticide …, 1986 - Wiley Online Library
… The fate of 4-chlorophenylurea in soils was studied with two … of bound residues are formed from 4-chlorophenylurea: one is fairly … to be a degradable derivative of 4-chlorophenylurea. …
Number of citations: 20 onlinelibrary.wiley.com
DS Frear, HR Swanson - Phytochemistry, 1974 - Elsevier
… ring-14C] monomethylmonuron or 4-chlorophenylurea. Thus, it appeared that this metabolite was an 0-glycoside of an aryl-hydroxylated 4-chlorophenylurea. The glycoside was purified …
Number of citations: 21 www.sciencedirect.com
S Chusaksri, S Sutthivaiyakit, DL Sedlak… - Journal of hazardous …, 2012 - Elsevier
… conditions, phenylureas will be removed and the main products observed here, namely 1′-N-chlorophenylurea, 3′-N-chlorophenylurea, 2-chlorophenylurea and 4-chlorophenylurea …
Number of citations: 26 www.sciencedirect.com
SL Seuferer, HD Braymer, JJ Dunn - Pesticide Biochemistry and Physiology, 1979 - Elsevier
… acid (Rt=l 1.56) and 4-chlorophenylurea (Rt=8.08). The latter was further metabolized to 4-chloroaniline (R,=9.60), and by Day 12 only trace amounts of 4chlorophenylurea …
Number of citations: 39 www.sciencedirect.com
BL Worobey, GRB Webster - International journal of environmental …, 1983 - Taylor & Francis
… The metabolite of diflubenzuron, 4chlorophenylurea, yielded the TFA derivative of 4-chloroaniline, 4chlorophenyl … Reaction of both diflubenzuron and 4-chlorophenylurea with …
Number of citations: 3 www.tandfonline.com
WJ Schroeder, RA Sutton… - Journal of Economic …, 1980 - academic.oup.com
… ppm) of 4-chlorophenylurea or 4-chloroaniline was found in any of the citrus fractions. Also, … ppm) of diflubenzuron, 4-chlorophenylurea, or 4-chloroaniline was found in the honey …
Number of citations: 16 academic.oup.com
BL Worobey, GRB Webster - Journal of Chromatography A, 1978 - Elsevier
… The products, N-monoperfluoroacyl-2,tkiifluorobenzami dc (from diflubenzuron) and N-monoperSuoroacyl_roaniline (from difIubenzuron and 4-chlorophenylurea) were identified as …
Number of citations: 12 www.sciencedirect.com
AA Audu, AHA Heyn - Water Research, 1988 - Elsevier
… phenylurea (64-10-8), 4-chlorophenylurea (140-38-5), diphenylurea (102-07-8), N-(4-chlorophenyl)-N′-phenylurea (140-38-5) and N,N′bis (4-chlorophenylurea (1219-99-4). Pseudo …
Number of citations: 16 www.sciencedirect.com

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